Quinolin-3-ylmethanol

Description

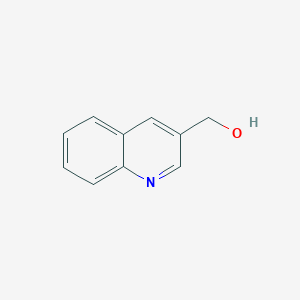

Structure

3D Structure

Properties

IUPAC Name |

quinolin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGKQMOTLCGOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506084 | |

| Record name | (Quinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-51-7 | |

| Record name | (Quinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (quinolin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Quinolin-3-ylmethanol: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

This technical guide provides a comprehensive overview of the core chemical properties, structural information, and synthetic methodologies for quinolin-3-ylmethanol. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, facilitating a deeper understanding of this heterocyclic building block.

Chemical Properties and Structure

This compound is a solid, heterocyclic aromatic alcohol. Its structure features a quinoline ring system with a hydroxymethyl group at the 3-position. This combination of a nitrogen-containing heterocycle and a primary alcohol functional group makes it a versatile intermediate in organic synthesis.

Structural and Chemical Identity

The fundamental structural and identifying information for this compound is summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 13669-51-7[1][2] |

| Molecular Formula | C₁₀H₉NO[1][2] |

| Molecular Weight | 159.19 g/mol [1][2] |

| SMILES | C1=CC=C2C(=C1)C=C(C=N2)CO[1] |

| InChI | InChI=1S/C10H9NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-6,12H,7H2[1] |

Physicochemical Properties

The following table outlines the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed by experimental data where critical.

| Property | Value | Source |

| Melting Point | 65-67 °C | Predicted[3] |

| Boiling Point | 329.8 ± 17.0 °C | Predicted[3] |

| pKa | 13.68 ± 0.10 | Predicted[3] |

| Physical Form | Solid | - |

| Storage Temperature | Room Temperature | - |

Note: The pKa of the parent quinoline molecule is 4.90.[4]

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes. A plausible and widely utilized method is the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Synthesis

This palladium-catalyzed reaction involves the coupling of an organohalide with an organoboron compound. For the synthesis of this compound, 3-bromoquinoline can be coupled with (3-(hydroxymethyl)phenyl)boronic acid.

Reaction Scheme:

Experimental Protocol (Adapted from a similar synthesis): [5]

-

Materials:

-

3-Bromoquinoline (1.0 eq)

-

(3-(Hydroxymethyl)phenyl)boronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a reaction vessel, add 3-bromoquinoline, (3-(hydroxymethyl)phenyl)boronic acid, and cesium carbonate.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) to the mixture.

-

Add a 3:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 100 °C and stir for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the quinoline and phenyl rings in the range of δ 7.0-9.0 ppm. The methylene protons of the -CH₂OH group would likely appear around δ 4.8 ppm, and the hydroxyl proton will be a variable, broad singlet.

-

13C NMR: The carbon NMR spectrum should display signals for the aromatic carbons between δ 120-150 ppm and the methylene carbon of the -CH₂OH group at approximately δ 65 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol at around 3300-3400 cm⁻¹ (broad), aromatic C-H stretches at ~3050 cm⁻¹, C=N and C=C stretches of the aromatic rings in the 1600-1450 cm⁻¹ region, and a C-O stretch for the alcohol at approximately 1050 cm⁻¹.[5]

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the compound.

Biological Activity and Potential Applications

While quinoline and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, specific data on the biological targets and mechanism of action of this compound are limited in the currently available literature.[6][7][8][9]

Quinoline-based compounds have been reported to interact with various signaling pathways, including the PI3K/Akt/mTOR pathway, and to act as inhibitors of protein kinases.[9] However, no specific signaling pathways involving this compound have been elucidated to date. Further research is required to identify the specific biological targets and signaling cascades modulated by this compound to fully understand its therapeutic potential.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. (Quinolin-3-yl)methanol | C10H9NO | CID 12662983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3-QUINOLINEMETHANOL CAS#: 252-99-3 [m.chemicalbook.com]

- 4. mVOC 4.0 [bioinformatics.charite.de]

- 5. benchchem.com [benchchem.com]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Quinolin-3-ylmethanol (CAS: 13669-51-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-3-ylmethanol, with the Chemical Abstracts Service (CAS) number 13669-51-7, is a pivotal heterocyclic building block in the landscape of medicinal and synthetic chemistry. As a derivative of quinoline, this compound embodies a versatile scaffold that has been instrumental in the development of a diverse array of biologically active molecules. Its strategic importance lies in its utility as a key intermediate for the synthesis of more complex chemical entities with potential therapeutic applications, particularly in the realms of oncology and infectious diseases. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and known applications of this compound, with a focus on its role in the synthesis of bioactive compounds. While direct biological data on this compound itself is limited in publicly available literature, its structural motif is a recurring feature in numerous pharmacologically significant molecules. This document aims to serve as a foundational resource for researchers engaged in the exploration and utilization of this versatile chemical entity.

Chemical and Physical Properties

This compound is a solid at room temperature, possessing a molecular formula of C₁₀H₉NO and a molecular weight of 159.19 g/mol .[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 13669-51-7 | [1][2] |

| Molecular Formula | C₁₀H₉NO | [1][2] |

| Molecular Weight | 159.19 g/mol | [1][2] |

| Melting Point | 65-67 °C | [1] |

| Boiling Point | 329.784 °C at 760 mmHg | [1] |

| Flash Point | 153.248 °C | [1] |

| Density | 1.219 g/cm³ | [1] |

| Physical Form | Solid | |

| Purity | ≥95% (Commercially available) | |

| Storage Temperature | Room Temperature |

Safety Information: this compound is classified with the GHS07 pictogram and a "Warning" signal word. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements advise on appropriate handling and storage procedures to mitigate risks.

Synthesis and Reactivity

This compound is typically utilized as a starting material or intermediate in multi-step synthetic sequences. A common reaction involving this compound is its oxidation to the corresponding aldehyde, quinoline-3-carbaldehyde. This transformation is a critical step in the elaboration of the quinoline scaffold to introduce further chemical diversity.

Experimental Protocol: Oxidation of a this compound Derivative

Illustrative Oxidation Workflow:

Role in the Synthesis of Bioactive Molecules

The true value of this compound lies in its role as a precursor to a wide range of bioactive molecules. The quinoline core is a well-established "privileged structure" in medicinal chemistry, known to interact with various biological targets.[3] Derivatives of quinoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of Quinoline-3-carbaldehyde Derivatives

Quinoline-3-carbaldehyde, readily synthesized from this compound, is a versatile intermediate. It serves as a key starting material for the synthesis of various heterocyclic systems and derivatives with potential therapeutic applications. For instance, it can be used to synthesize Schiff bases, chalcones, and other complex molecules that have been investigated for their biological activities.

Logical Relationship for Synthesis of Bioactive Derivatives:

While specific quantitative data for derivatives of this compound are not extensively reported, the broader class of quinoline derivatives has been a subject of numerous studies. For example, various quinoline-based compounds have been evaluated as inhibitors of EGFR/HER-2, demonstrating potent anti-tumor activities with GI₅₀ values in the nanomolar range.[4]

Signaling Pathways and Mechanisms of Action of Quinoline Derivatives

Although no specific signaling pathways have been directly attributed to this compound, the quinoline scaffold is known to be a key pharmacophore in molecules that modulate various cellular signaling pathways implicated in cancer and other diseases. For instance, certain quinoline derivatives have been shown to induce apoptosis in cancer cells through the mediation of the Sirt1/Caspase 3 signaling pathway.[5]

Hypothetical Signaling Pathway Modulation by a Quinoline Derivative:

Conclusion

This compound (CAS: 13669-51-7) is a valuable and versatile building block in medicinal and synthetic chemistry. While direct biological activity data for the compound itself is scarce, its significance is underscored by its utility as a key intermediate in the synthesis of a wide array of pharmacologically relevant molecules. Its ready conversion to quinoline-3-carbaldehyde opens up a plethora of synthetic possibilities for creating novel compounds with potential therapeutic applications. Further research into the direct biological effects of this compound and a more systematic exploration of its derivatives could unveil new avenues for drug discovery and development. This guide serves as a starting point for researchers looking to leverage the synthetic potential of this important quinoline derivative.

References

- 1. Cas 13669-51-7,Quinolin-3-yl-methanol | lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of a New Phenyl Chlormethine-Quinazoline Derivative, a Potential Anti-Cancer Agent, Induced Apoptosis in Hepatocellular Carcinoma Through Mediating Sirt1/Caspase 3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of Quinolin-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Quinolin-3-ylmethanol, a key building block in medicinal chemistry and materials science. This document details its chemical properties, a robust experimental protocol for its synthesis, and methods for its characterization, tailored for professionals in research and drug development.

Core Properties of this compound

This compound is a heterocyclic compound featuring a quinoline ring substituted with a hydroxymethyl group at the 3-position. Its chemical and physical properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₀H₉NO | [1][2] |

| Molecular Weight | 159.18 g/mol | [1] |

| CAS Number | 13669-51-7 | [2] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reduction of quinoline-3-carbaldehyde. A detailed experimental protocol for this transformation is provided below.

Experimental Protocol: Reduction of Quinoline-3-carbaldehyde

Objective: To synthesize this compound by the reduction of quinoline-3-carbaldehyde using sodium borohydride.

Materials:

-

Quinoline-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve quinoline-3-carbaldehyde (1.0 equivalent) in methanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid. Confirm the structure and purity using NMR and IR spectroscopy.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system, a singlet for the methylene protons (-CH₂-), and a broad singlet for the hydroxyl proton (-OH). The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) in the range of δ 7.5-9.0 ppm. The methylene protons are expected to appear as a singlet around δ 4.8 ppm. The hydroxyl proton signal is typically observed between δ 2.0-5.0 ppm and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The aromatic carbons are expected to resonate in the region of δ 120-150 ppm. The methylene carbon (-CH₂OH) should appear around δ 63 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands. An FTIR spectrum of a film cast from chloroform has been reported.[1]

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group.

-

C-H Stretch (Aromatic): Sharp peaks above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the quinoline ring.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ for the C-H stretching of the methylene group.

-

C=C and C=N Stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic quinoline ring.

-

C-O Stretch: A strong absorption band in the 1000-1250 cm⁻¹ range due to the C-O stretching of the primary alcohol.

Biological Context and Signaling Pathways

Quinoline derivatives are a significant class of compounds in drug discovery, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] One of the key mechanisms through which some quinoline compounds exert their effects is by modulating critical cellular signaling pathways. For instance, certain quinoline molecules have been identified as inhibitors of the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] This pathway is a pivotal regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

Below is a diagram illustrating the canonical NF-κB signaling pathway and a potential point of inhibition by quinoline derivatives.

Caption: Canonical NF-κB signaling pathway with potential inhibition by quinoline derivatives.

The workflow for the synthesis and subsequent characterization of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. (Quinolin-3-yl)methanol | C10H9NO | CID 12662983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Genesis of a New Era in Medicine: An In-depth Technical Guide to the Discovery and History of Quinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal discoveries and rich history of quinoline alkaloids, a class of natural products that has profoundly impacted human health and the development of medicinal chemistry. From the fever-reducing properties of Cinchona bark to the potent anti-cancer activity of camptothecin, the journey of quinoline alkaloids is a testament to the power of natural product discovery and chemical innovation. This document provides a comprehensive overview of the key historical milestones, detailed experimental protocols for seminal isolations, quantitative data for significant compounds, and visual representations of their mechanisms of action and discovery timelines.

The Cinchona Alkaloids: A Serendipitous Discovery that Conquered Malaria

The story of quinoline alkaloids begins not in a laboratory, but in the lush forests of the Andes. For centuries, indigenous populations of Peru used the bark of the Cinchona tree to treat fevers.[1] The introduction of "Jesuit's bark" to Europe in the 17th century marked a turning point in the fight against malaria, a disease that had plagued humanity for millennia.[1][2]

The early use of Cinchona bark was empirical, with its efficacy varying greatly due to the lack of standardized preparations. The quest to isolate the active principle led to a breakthrough in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[1][3] Their pioneering work not only provided a pure, crystalline substance for controlled medicinal use but also laid the foundation for the field of alkaloid chemistry.

Key Historical Milestones

| Year | Discovery/Event | Key Scientists/Contributors | Significance |

| 17th Century | Introduction of Cinchona bark to Europe for treating fevers.[1][2] | Jesuit Missionaries | First effective treatment for malaria in Europe. |

| 1820 | Isolation of quinine and cinchonine from Cinchona bark.[1] | Pierre Joseph Pelletier & Joseph Bienaimé Caventou | Marked the beginning of alkaloid chemistry and allowed for standardized malaria treatment. |

| 1944 | Formal total synthesis of quinine.[1] | R.B. Woodward & W.E. Doering | A landmark achievement in organic synthesis, though not economically viable for production.[1] |

Physicochemical Properties of Major Cinchona Alkaloids

The primary alkaloids isolated from Cinchona bark include quinine, quinidine, cinchonine, and cinchonidine. Their physical and chemical properties are summarized below.

| Alkaloid | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) |

| Quinine | C₂₀H₂₄N₂O₂ | 324.42 | 177 | -169° (in ethanol)[1] |

| Quinidine | C₂₀H₂₄N₂O₂ | 324.42 | 174-175 | +262° (in ethanol)[1] |

| Cinchonine | C₁₉H₂₂N₂O | 294.39 | 265 | +229° (in ethanol)[1] |

| Cinchonidine | C₁₉H₂₂N₂O | 294.39 | 210 | -109° (in ethanol)[1] |

Experimental Protocols: Isolation of Quinine from Cinchona Bark

Objective: To extract and purify quinine from powdered Cinchona bark.

Materials:

-

Powdered Cinchona bark

-

Calcium hydroxide (slaked lime)

-

Sodium hydroxide

-

Toluene

-

Sulfuric acid (dilute)

-

Ethanol

-

Activated charcoal

-

Standard laboratory glassware (beakers, flasks, funnels, etc.)

-

Heating mantle

-

Soxhlet extractor (optional)

-

pH meter or litmus paper

-

Filtration apparatus

Procedure:

-

Alkaloid Liberation:

-

Mix the powdered Cinchona bark with a slurry of calcium hydroxide and water.

-

Heat the mixture gently to liberate the free-base alkaloids from their salt forms within the plant material.

-

-

Solvent Extraction:

-

Dry the mixture.

-

Extract the dried material with an organic solvent such as toluene, either through repeated maceration or continuously in a Soxhlet extractor. The free-base alkaloids are soluble in the organic solvent.

-

-

Acidic Extraction:

-

Separate the toluene extract and wash it with a dilute solution of sulfuric acid.

-

The basic alkaloids will react with the acid to form their water-soluble sulfate salts, which will move into the aqueous layer.

-

-

Precipitation of Quinine Sulfate:

-

Carefully neutralize the acidic aqueous extract with a dilute solution of sodium hydroxide.

-

As the solution approaches neutrality, quinine sulfate, being less soluble than the other alkaloid sulfates, will precipitate out of the solution.

-

Collect the crude quinine sulfate crystals by filtration.

-

-

Purification:

-

Recrystallize the crude quinine sulfate from hot water or ethanol.

-

If the solution is colored, add activated charcoal to the hot solution to adsorb impurities, then filter while hot.

-

Allow the solution to cool slowly to obtain purified crystals of quinine sulfate.

-

Wash the crystals with cold solvent and dry them.

-

Mechanism of Action: Inhibition of Hemozoin Biocrystallization

The antimalarial activity of quinine and other quinoline-containing drugs is primarily attributed to their interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum.

Inside its acidic food vacuole, the parasite digests the host's hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline substance called hemozoin. Quinine is a weak base that accumulates in the acidic food vacuole of the parasite. It is believed to inhibit the heme polymerase enzyme, preventing the formation of hemozoin. The resulting accumulation of toxic free heme leads to oxidative stress and the death of the parasite.

Camptothecin: A Potent Anti-Cancer Agent from the "Happy Tree"

The discovery of camptothecin represents another landmark in the history of quinoline alkaloids and natural product drug discovery. In the 1960s, as part of a large-scale screening of plant extracts for anti-cancer activity sponsored by the National Cancer Institute (NCI), Monroe E. Wall and Mansukh C. Wani investigated the extracts of Camptotheca acuminata, a tree native to China.[4][5]

Their systematic, bioactivity-directed fractionation of the plant material led to the isolation of a novel, highly potent cytotoxic compound, which they named camptothecin.[6] The discovery, first published in 1966, unveiled a unique pentacyclic lactone structure and a novel mechanism of action that would later revolutionize cancer chemotherapy.[5][6]

Key Historical Milestones

| Year | Discovery/Event | Key Scientists/Contributors | Significance |

| 1966 | Isolation and structure elucidation of camptothecin from Camptotheca acuminata.[4] | Monroe E. Wall & Mansukh C. Wani | Discovery of a potent anti-cancer agent with a novel chemical structure. |

| 1985 | Elucidation of the mechanism of action: inhibition of DNA topoisomerase I. | Y.-H. Hsiang, L.F. Liu, and colleagues | Provided a molecular basis for the cytotoxicity of camptothecin and spurred the development of analogs. |

Physicochemical and Spectroscopic Data of Camptothecin

| Property | Value |

| Chemical Formula | C₂₀H₁₆N₂O₄ |

| Molar Mass | 348.35 g/mol |

| Melting Point | 275-277 °C |

| Appearance | Pale yellow, needle-like crystals |

| Solubility | Poorly soluble in water |

| ¹H NMR (DMSO-d₆, δ ppm) | 8.71 (s, 1H), 8.18 (d, J=8.4 Hz, 1H), 7.85 (d, J=8.4 Hz, 1H), 7.70 (t, J=7.8 Hz, 1H), 7.55 (t, J=7.8 Hz, 1H), 7.15 (s, 1H), 5.42 (s, 2H), 5.28 (s, 2H), 1.87 (q, J=7.2 Hz, 2H), 0.88 (t, J=7.2 Hz, 3H) |

| ¹³C NMR (DMSO-d₆, δ ppm) | 172.6, 156.8, 152.3, 148.5, 145.9, 144.8, 130.9, 129.6, 128.1, 127.8, 127.6, 120.0, 118.8, 95.2, 72.5, 65.1, 49.6, 30.3, 7.8 |

Experimental Protocols: Bioactivity-Directed Fractionation of Camptothecin

The original 1966 publication by Wall and Wani describes the isolation of camptothecin through bioactivity-directed fractionation. While the paper does not provide a step-by-step protocol in the modern sense, the general workflow can be reconstructed and is presented below as a representative method.

Objective: To isolate the cytotoxic compound from Camptotheca acuminata using a bioassay-guided approach.

Materials:

-

Dried and milled Camptotheca acuminata (wood and bark)

-

Heptane

-

Ethanol (95%)

-

Chloroform

-

Solvents for chromatography (e.g., alumina, silica gel)

-

Cancer cell line for bioassay (e.g., L1210 leukemia cells)

-

Cell culture reagents and equipment

-

Rotary evaporator and other standard laboratory equipment

Procedure:

-

Initial Extraction:

-

Perform a continuous hot extraction of the plant material with heptane to remove non-polar compounds.

-

Extract the residual plant material with hot 95% ethanol.

-

Concentrate the ethanolic extract and partition it between water and chloroform.

-

-

Bioassay of Initial Extracts:

-

Test the heptane, ethanol, and chloroform extracts for cytotoxicity against a cancer cell line. The activity was found to be concentrated in the chloroform extract.

-

-

Chromatographic Fractionation:

-

Subject the active chloroform extract to column chromatography (e.g., on alumina).

-

Elute the column with a gradient of solvents of increasing polarity.

-

Collect numerous fractions.

-

-

Iterative Bioassay and Fractionation:

-

Test each fraction for its cytotoxic activity.

-

Pool the active fractions and subject them to further rounds of chromatography (e.g., silica gel, preparative thin-layer chromatography) to achieve further separation.

-

Continue this iterative process of fractionation and bioassay, each time selecting the most potent fractions for the next stage of purification.

-

-

Isolation and Crystallization:

-

Once a fraction is deemed sufficiently pure by chromatographic and spectroscopic methods, induce crystallization to obtain the pure compound.

-

The isolated pure, active compound is camptothecin.

-

-

Structural Elucidation:

-

Determine the structure of the isolated compound using techniques such as mass spectrometry, UV-Vis spectroscopy, NMR spectroscopy, and X-ray crystallography.

-

Mechanism of Action: Inhibition of DNA Topoisomerase I

Camptothecin and its analogs exert their cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.

Topoisomerase I relieves torsional stress in DNA by introducing transient single-strand breaks. The enzyme forms a covalent complex with the DNA, allows the broken strand to rotate, and then religates the strand. Camptothecin intercalates into the DNA at the site of the single-strand break and stabilizes the covalent topoisomerase I-DNA cleavage complex. This prevents the religation of the DNA strand. The collision of the advancing replication fork with this stabilized complex leads to the formation of irreversible double-strand breaks, ultimately triggering programmed cell death (apoptosis).

Conclusion

The discoveries of the Cinchona alkaloids and camptothecin stand as monumental achievements in the history of science and medicine. These natural products not only provided treatments for devastating diseases but also spurred significant advancements in organic chemistry, pharmacology, and drug development. The principles of natural product isolation and bioactivity-guided fractionation, pioneered in these early studies, continue to be a cornerstone of modern drug discovery. The ongoing research into quinoline alkaloids and their derivatives underscores the enduring legacy of these remarkable molecules and the vast therapeutic potential that still resides within the natural world.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Camptothecin Production by In Vitro Cultures and Plant Regeneration in Ophiorrhiza Species | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Antitumor Effect of DX‐8951, a Novel Camptothecin Analog, on Human Pancreatic Tumor Cells and Their CPT‐11‐resistant Variants Cultured in vitro and Xenografted into Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Quinolin-3-ylmethanol Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Among the diverse array of quinoline derivatives, those featuring a methanol group at the 3-position have emerged as a particularly promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of quinolin-3-ylmethanol derivatives, offering a comprehensive resource for researchers engaged in drug discovery and development.

Synthesis of the this compound Core and Its Derivatives

The synthetic accessibility of the this compound core is a key factor driving its exploration in medicinal chemistry. A common and efficient approach involves a two-step process starting from quinoline-3-carbaldehyde.

Experimental Protocol: Synthesis of (Quinolin-3-yl)methanol)

Reaction Scheme:

Materials:

-

Quinoline-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol (EtOH)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Dissolution: In a round-bottom flask, dissolve quinoline-3-carbaldehyde (1.0 equivalent) in ethanol.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Quenching: Carefully add deionized water to quench the excess sodium borohydride.

-

Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Drying and Filtration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure (quinolin-3-yl)methanol.

Derivatization of the this compound core is often achieved through various synthetic methodologies, including the renowned Friedländer synthesis for constructing the quinoline ring with pre-installed substituents, or through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to introduce diverse functionalities.

Applications in Medicinal Chemistry

This compound derivatives have demonstrated significant potential in several therapeutic areas, primarily driven by their ability to interact with key biological targets.

Anticancer Activity

A substantial body of research has focused on the anticancer properties of this compound derivatives. These compounds often exert their effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.

Targeted Signaling Pathways:

The PI3K/Akt/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This compound derivatives have been investigated as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[1][2][3][4][5][6]

Similarly, the Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in the development and progression of many solid tumors. This compound derivatives have been designed to target and inhibit EGFR tyrosine kinase activity.

Quantitative Data on Anticancer Activity:

The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 2,4-Disubstituted quinoline | PC-3 (Prostate) | 5.11 ± 1.00 | [3] |

| 2 | 2,4-Disubstituted quinoline | HepG2 (Liver) | 2.42 ± 1.02 | [3] |

| 3 | 2,4-Disubstituted quinoline | A549 (Lung) | 6.29 ± 0.99 | [3] |

| 4 | 4-Aminoquinoline | MDA-MB-468 (Breast) | 7.35 | [1] |

| 5 | Indolo[2,3-b]quinoline | HepG2 (Liver) | 3.3 | [7] |

| 6 | Indolo[2,3-b]quinoline | MCF-7 (Breast) | 3.1 | [7] |

| 7 | Indolo[2,3-b]quinoline | A549 (Lung) | 9.96 | [7] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general framework for determining the inhibitory activity of this compound derivatives against a specific kinase.

Materials:

-

Kinase of interest (e.g., PI3K, mTOR, EGFR)

-

Substrate for the kinase

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer with a final DMSO concentration of 1%.

-

Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or vehicle (DMSO control).

-

Enzyme Addition: Add 2 µL of the kinase solution to each well.

-

Reaction Initiation: Add 2 µL of the substrate/ATP mixture to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Neuroprotective Activity

Emerging evidence suggests that this compound derivatives may hold promise for the treatment of neurodegenerative diseases. Their proposed mechanisms of action include antioxidant effects and modulation of signaling pathways involved in neuronal survival.[8][9][10][11][12][13][14] The human neuroblastoma cell line SH-SY5Y is a commonly used in vitro model to assess the neuroprotective potential of novel compounds.[10][11][13][14]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Culture medium (e.g., DMEM/F12 with 10% FBS)

-

Test compounds (this compound derivatives)

-

Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's disease models, or amyloid-beta peptides for Alzheimer's disease models)

-

MTT assay reagents

-

96-well plates

Procedure:

-

Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells. For some studies, cells can be differentiated into a more mature neuronal phenotype by treatment with retinoic acid.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 24 hours.

-

Induction of Neurotoxicity: Expose the cells to the neurotoxic agent for an additional 24 hours.

-

Assessment of Cell Viability: Perform an MTT assay to quantify the protective effect of the compounds against the neurotoxin-induced cell death.

-

Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the test compounds to determine the extent of neuroprotection.

Antimicrobial and Antiviral Activity

The quinoline core is present in several established antimicrobial and antiviral drugs. Research into this compound derivatives has revealed their potential as a new generation of agents to combat infectious diseases.[5][15][16][17][18][19][20][21][22][23][24][25][26]

Mechanism of Action in Bacteria:

A primary mechanism of action for antibacterial quinolines is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[15] These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.[15]

References

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/Akt/mTOR | DC Chemicals [dcchemicals.com]

- 3. Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. adooq.com [adooq.com]

- 7. mdpi.com [mdpi.com]

- 8. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Novel Small-Molecule Kinase Modulators for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Effects of Urolithin B and Auraptene on Quinolinic Acid-induced Toxicity in the SH-SY5Y Neuroblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. austinpublishinggroup.com [austinpublishinggroup.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and In vitro Evaluation of Hydrazonomethyl-Quinolin-8-ol and Pyrazol-3-yl-Quinolin-8-ol Derivatives for Antimicrobial and Antimalarial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

A Comprehensive Technical Guide to the Core Methods of Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif of paramount importance in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, forming the core of numerous pharmaceuticals. This technical guide provides an in-depth review of the seminal named reactions for quinoline synthesis: the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, Friedländer, and Pfitzinger syntheses. Detailed experimental protocols, comparative quantitative data, and mechanistic diagrams are presented to serve as a comprehensive resource for professionals in the field.

The Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines through the reaction of an aromatic amine with glycerol, an oxidizing agent (such as nitrobenzene), and concentrated sulfuric acid.[1] The reaction is notoriously exothermic but effective for accessing a variety of substituted quinolines.[2]

Experimental Protocol: Synthesis of Quinoline

Reagents:

-

Aniline

-

Glycerol

-

Nitrobenzene

-

Concentrated Sulfuric Acid

-

Ferrous Sulfate (optional, to moderate the reaction)[3]

Procedure:

-

In a fume hood, a mixture of aniline, glycerol, and nitrobenzene is cautiously added to concentrated sulfuric acid in a robust reaction vessel equipped with a reflux condenser and mechanical stirrer.

-

The reaction mixture is carefully heated to initiate the reaction. The process is highly exothermic and may require external cooling to control the temperature.[3]

-

Once the initial vigorous reaction subsides, the mixture is heated to reflux for several hours to ensure the reaction goes to completion.

-

After cooling, the reaction mixture is carefully poured into water and neutralized with a concentrated sodium hydroxide solution until it is strongly alkaline.

-

The crude quinoline is then isolated by steam distillation.[2]

-

The organic layer is separated from the distillate, dried over an anhydrous drying agent (e.g., potassium carbonate), and purified by distillation. The fraction boiling at 235-237°C is collected.[4]

Quantitative Data: Skraup Synthesis Yields

| Aromatic Amine | Oxidizing Agent | Yield (%) | Reference |

| Aniline | Nitrobenzene | 84-91 | [4] |

| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | 65-76 | [4] |

| p-Toluidine | Methyl-vinyl-ketone | - | [5] |

Yields can vary significantly based on reaction scale and control of exothermic conditions.

Reaction Mechanism: Skraup Synthesis

The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. Subsequent cyclization, dehydration, and oxidation lead to the quinoline ring system.[6]

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, reacting with an aniline in the presence of an acid catalyst.[7] This method generally provides better yields and is less hazardous than the Skraup synthesis.[3]

Experimental Protocol: Synthesis of 2-Methylquinoline

Reagents:

-

Aniline

-

Crotonaldehyde (or acetaldehyde which forms crotonaldehyde in situ)

-

Hydrochloric Acid or Zinc Chloride

Procedure:

-

Aniline is dissolved in hydrochloric acid.

-

Crotonaldehyde is added dropwise to the stirred solution. The reaction is exothermic and should be controlled with cooling.

-

After the addition is complete, the mixture is heated to reflux for several hours.

-

The reaction mixture is cooled and made alkaline with a concentrated sodium hydroxide solution.

-

The product is extracted with an organic solvent (e.g., toluene or dichloromethane).

-

The organic extracts are washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation.

Quantitative Data: Doebner-von Miller Synthesis Yields

| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst | Yield (%) | Reference |

| Aniline | Crotonaldehyde | HCl/Toluene | - | [6] |

| Aniline | Acrolein | HCl/Toluene | - | [6] |

| 4-Isopropylaniline | Pulegone | Iodine | 38 | [8] |

Yields are generally moderate to good and depend on the stability of the α,β-unsaturated carbonyl compound.

Reaction Mechanism: Doebner-von Miller Reaction

The mechanism is complex and subject to debate, but it is generally accepted to involve the conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation.[7][8]

The Combes Quinoline Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions.[9] The reaction proceeds through a Schiff base intermediate which then undergoes acid-catalyzed cyclization.[9]

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

Reagents:

-

Aniline

-

Acetylacetone (a β-diketone)

-

Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

Procedure:

-

Aniline and acetylacetone are mixed in a round-bottom flask.

-

A strong acid catalyst, such as concentrated sulfuric acid or PPA, is slowly added to the mixture with cooling.

-

The reaction mixture is heated at a specified temperature for several hours.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

-

The solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the product.

-

The solid product is collected by filtration, washed with water, and purified by recrystallization.

Quantitative Data: Combes Synthesis Yields

| Aniline Derivative | β-Diketone | Catalyst | Yield (%) | Reference |

| m-Chloroaniline | Acetylacetone | H₂SO₄ | - | [10] |

| β-Naphthylamine | Acetylacetone | HF | - | [10] |

| p-Anisidine | Cyclohexanone-2-aldehyde | Lactic Acid | - | [10] |

Yields are generally good, especially when using symmetrical β-diketones to avoid isomeric mixtures.

Reaction Mechanism: Combes Synthesis

The mechanism involves the formation of an enamine from the aniline and one carbonyl of the β-diketone, followed by acid-catalyzed cyclization onto the aromatic ring and subsequent dehydration.[9]

The Conrad-Limpach-Knorr Synthesis

This synthesis involves the reaction of anilines with β-ketoesters to form 4-hydroxyquinolines (4-quinolones).[11] The reaction conditions determine the final product; lower temperatures favor the Conrad-Limpach product (4-hydroxyquinoline), while higher temperatures can lead to the Knorr product (2-hydroxyquinoline).[11][12]

Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline

Reagents:

-

Aniline

-

Ethyl acetoacetate

-

High-boiling solvent (e.g., mineral oil or diphenyl ether)

Procedure:

-

Formation of the anilinocrotonate intermediate: Aniline and ethyl acetoacetate are heated together at a moderate temperature (e.g., 140°C).

-

Cyclization: The resulting intermediate is added to a high-boiling solvent and heated to a higher temperature (e.g., 250°C) to induce cyclization.

-

The product precipitates upon cooling and is collected by filtration.

-

Purification is achieved by recrystallization from a suitable solvent.

Quantitative Data: Conrad-Limpach Synthesis Yields

| Aniline Derivative | β-Ketoester | Yield (%) | Reference |

| Aniline | Ethyl acetoacetate | 85-90 | [13] |

| m-Haloanilines | α-Oxalpropionic ester | 32-47 | [12] |

Yields are often high, but require high temperatures for the cyclization step.

Reaction Mechanism: Conrad-Limpach Synthesis

The aniline attacks the keto group of the β-ketoester to form a Schiff base, which tautomerizes to an enamine. An electrocyclic ring-closing reaction at high temperature, followed by elimination of an alcohol, yields the 4-hydroxyquinoline.[11]

The Friedländer Synthesis

The Friedländer synthesis is a versatile method for producing quinoline derivatives by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[14] The reaction can be catalyzed by either acids or bases.[15]

Experimental Protocol: General Procedure

Reagents:

-

2-Aminoaryl aldehyde or ketone

-

Aldehyde or ketone with an α-active hydrogen

-

Acid (e.g., acetic acid, HCl, H₂SO₄) or base (e.g., NaOH, pyridine) catalyst

-

Solvent (e.g., ethanol, methanol, DMF)

Procedure:

-

The 2-aminoaryl carbonyl compound and the second carbonyl compound are dissolved in a suitable solvent.

-

The acid or base catalyst is added to the mixture.

-

The reaction is typically heated under reflux for several hours (80-120°C).[15]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation or extraction.

-

The crude product is purified by recrystallization or chromatography.

Quantitative Data: Friedländer Synthesis Yields

| 2-Aminoaryl Carbonyl | Methylene Compound | Catalyst/Conditions | Yield (%) | Reference |

| 2-Aminobenzaldehyde | Various ketones | Water, 70°C, catalyst-free | up to 97 | [16] |

| 2-Aminobenzaldehyde | Ethyl acetoacetate | HCl, Water | 77-95 | [17] |

| 2-Nitrobenzaldehydes | Active methylene compounds | Fe/AcOH (in situ reduction) | High | [17] |

Modern modifications using microwave irradiation or green solvents like water have significantly improved yields and reaction conditions.[16]

Reaction Mechanism: Friedländer Synthesis

Two primary mechanisms are proposed. The first involves an initial aldol condensation followed by cyclization and dehydration. The second proposes the formation of a Schiff base first, followed by an intramolecular aldol-type reaction and subsequent elimination.[14]

The Pfitzinger Synthesis

The Pfitzinger reaction (or Pfitzinger-Borsche reaction) is a chemical reaction that yields substituted quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound in the presence of a strong base.[1]

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid

Reagents:

-

Isatin

-

Acetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

Procedure:

-

A 33% (w/v) solution of potassium hydroxide in 95% ethanol is prepared in a round-bottom flask.

-

Isatin is added to the stirred KOH solution.

-

A stoichiometric equivalent of acetophenone is added dropwise to the reaction mixture.

-

The mixture is heated to reflux for 12-13 hours.[18]

-

After cooling, the bulk of the solvent is removed by rotary evaporation.

-

Water is added to dissolve the potassium salt of the product.

-

The aqueous solution is extracted with diethyl ether to remove impurities.

-

The aqueous layer is cooled in an ice bath and acidified with hydrochloric acid to precipitate the product (pH 4-5).

-

The solid product is collected by vacuum filtration, washed with cold water, and dried.

Quantitative Data: Pfitzinger Synthesis Yields

| Isatin Derivative | Carbonyl Compound | Base/Conditions | Yield (%) | Reference |

| Isatin | Acetophenone | KOH, Ethanol, reflux | - | [18] |

| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH, Ethanol, 16 hrs | 36 | [19] |

| 5-Chloroisatin | 5,6-dimethoxy indanone | HCl, Acetic Acid, 75°C | 86 | [19] |

| Isatin | Ketone | KOH, Ethanol, reflux 24h | - | [20] |

Yields can be sensitive to the nature of both the isatin and carbonyl compound substrates.

Reaction Mechanism: Pfitzinger Synthesis

The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid.[1]

General Experimental Workflow

The synthesis of quinolines, regardless of the specific named reaction, generally follows a consistent experimental workflow. This involves reaction setup, monitoring, workup, and purification of the final product.

References

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 6. iipseries.org [iipseries.org]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 12. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 20. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

An In-depth Technical Guide to the Safety and Hazards of Quinolin-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) or professional safety advice. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

Executive Summary

Quinolin-3-ylmethanol is a heterocyclic organic compound with applications in chemical synthesis and pharmaceutical research. While specific toxicological data for this compound is limited, its structural relationship to quinoline suggests that it should be handled with care. This guide provides a comprehensive overview of the known safety and hazard information for this compound, drawing from available data and information on related compounds. It covers GHS classification, physical and chemical properties, toxicological information, safe handling procedures, and emergency measures.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for understanding the substance's behavior and for designing safe handling and storage procedures.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | PubChem[1] |

| Molecular Weight | 159.19 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 65-67 °C | Not explicitly cited |

| Boiling Point | 329.784 °C at 760 mmHg | Not explicitly cited |

| Flash Point | 153.248 °C | Not explicitly cited |

| Solubility | Soluble in hot water, ethanol, ether, acetone, and carbon disulfide. | PubChem[2] |

Hazard Identification and GHS Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: PubChem[1]

GHS Pictograms:

Signal Word: Warning [1]

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

| Toxicity Endpoint | Route of Exposure | Species | Value | Classification |

| LD50 | Oral | Data Not Available | Data Not Available | Category 4 (Harmful if swallowed)[1] |

| LD50 | Dermal | Data Not Available | Data Not Available | Not Classified |

| LC50 | Inhalation | Data Not Available | Data Not Available | Not Classified |

Given the lack of specific data, it is prudent to treat this compound with a high degree of caution, assuming it may have a toxicological profile similar to other quinoline derivatives.

Experimental Protocols

The GHS classification of this compound is based on data submitted to regulatory bodies. The experimental protocols for determining these hazards generally follow OECD guidelines. Below are brief overviews of the relevant OECD test guidelines.

5.1 Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method) This method involves a stepwise procedure where a substance is orally administered to a group of animals at one of the defined dose levels. The absence or presence of mortality in one step determines the next dose level. This approach minimizes the number of animals used while still allowing for classification.[3]

5.2 Acute Dermal Irritation/Corrosion - OECD Guideline 404 This guideline describes a procedure where a single dose of a substance is applied to a small area of the skin of an animal, typically a rabbit. The degree of irritation or corrosion is evaluated by scoring erythema and edema at specific intervals.[4]

5.3 Acute Eye Irritation/Corrosion - OECD Guideline 405 A single dose of the test substance is applied to the conjunctival sac of one eye of an animal, with the other eye serving as a control. Ocular lesions are scored at defined intervals to assess the extent of irritation or corrosion.[5]

Safe Handling and Storage

6.1 Personal Protective Equipment (PPE) When handling this compound, appropriate personal protective equipment should be worn to minimize exposure.

| PPE Item | Specification | Purpose |

| Gloves | Chemical-resistant (e.g., nitrile) | Prevent skin contact. |

| Eye Protection | Safety glasses with side shields or goggles | Protect eyes from splashes. |

| Lab Coat | Standard laboratory coat | Protect skin and clothing. |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | Minimize inhalation of dust. |

Sources:[3][6][7][8][9][10][11]

6.2 Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Avoid generating dust.

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not eat, drink, or smoke in the work area.[12]

-

Wash hands thoroughly after handling.[4]

6.3 Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[14][15]

-

Protect from light and moisture.[16]

Emergency Procedures

7.1 First-Aid Measures

| Exposure Route | First-Aid Measures |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[16] |

| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[16] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[16] |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[15] |

7.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[15][16]

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.[13]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[13]

7.3 Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment.[12]

-

Environmental Precautions: Prevent entry into drains and waterways.[12]

-

Methods for Cleaning Up: Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[12]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. It is generally recommended to dispose of this chemical waste through a licensed hazardous waste disposal company.[5][17][18] Incineration in a permitted hazardous waste incinerator is a common disposal method for similar compounds.[17]

Occupational Exposure Limits

Specific occupational exposure limits (OELs) for this compound have not been established. For the parent compound, quinoline, the American Industrial Hygiene Association (AIHA) recommends a Workplace Environmental Exposure Limit (WEEL) of 0.001 ppm as an 8-hour time-weighted average (TWA).[16] Given the lack of specific data for this compound, it is advisable to handle it in a manner that keeps exposure to the lowest possible level.

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[13]

-

Conditions to Avoid: Incompatible materials, light, moisture, and excess heat.[14][16]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[14][15]

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides.[13]

References

- 1. (Quinolin-3-yl)methanol | C10H9NO | CID 12662983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanchemistry.com [americanchemistry.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pppmag.com [pppmag.com]

- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 11. hsa.ie [hsa.ie]

- 12. chemos.de [chemos.de]

- 13. lobachemie.com [lobachemie.com]

- 14. QUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]

- 16. nj.gov [nj.gov]

- 17. biosynce.com [biosynce.com]

- 18. benchchem.com [benchchem.com]

Unveiling Nature's Arsenal: A Technical Guide to Quinoline Compounds

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, offering an in-depth exploration of the natural sources, biosynthesis, and cellular interactions of quinoline compounds. This whitepaper serves as a critical resource for researchers, scientists, and drug development professionals, providing a wealth of quantitative data, detailed experimental protocols, and novel visualizations of key biological pathways.

Quinoline alkaloids, a diverse class of nitrogen-containing heterocyclic aromatic compounds, are widely distributed in nature and exhibit a broad spectrum of biological activities. This guide delves into the primary natural reservoirs of these potent molecules, including the plant kingdom, microbial life, and even the animal realm.

A World of Sources: From Ancient Remedies to Modern Discoveries

Quinoline compounds are predominantly found in the plant kingdom, with prominent families such as Rutaceae, Rubiaceae, and Asteraceae being rich sources.[1] The cinchona tree (Cinchona species), for instance, is the historic source of quinine, the first effective anti-malarial drug.[2] Another notable example is Camptotheca acuminata, a Chinese tree that produces the potent anti-cancer agent, camptothecin.[3]

Beyond the flora, microorganisms represent a burgeoning frontier for the discovery of novel quinoline alkaloids. Fungi of the Penicillium genus, bacteria like Pseudomonas, and various cyanobacteria have been identified as producers of these compounds.[1] The animal kingdom also contributes to this chemical diversity, with certain insects and marine organisms synthesizing quinoline derivatives, often as part of their defense mechanisms.[1]

Quantitative Insights: A Comparative Analysis

To facilitate research and development, this guide summarizes the quantitative yields of key quinoline compounds from their natural sources in a series of structured tables. This data provides a valuable benchmark for extraction and synthesis efforts.

Table 1: Quantitative Yield of Quinine and Related Alkaloids from Cinchona Bark

| Alkaloid | Concentration Range (% of dry bark) |

| Cinchonine | 1.87 - 2.30 |

| Quinine | Variable, often lower than Cinchonine |

| Cinchonidine | Variable, often lower than Cinchonine |

| Total Alkaloid Content | 4.75 - 5.20 |

Table 2: Quantitative Yield of Camptothecin from Camptotheca acuminata

| Plant Part | Camptothecin Concentration (% of dry weight) |

| Dried Shoots | 0.042 |

| Dried Roots | 0.051 |

| Dry Plant Material (general) | up to 0.1 |

The Blueprint of Life: Biosynthesis of Quinoline Alkaloids

The structural diversity of quinoline alkaloids arises from a limited set of biosynthetic precursors, primarily the amino acids tryptophan and anthranilic acid.[9] The biosynthetic pathways then diverge to create the various subclasses of these compounds.

Furoquinoline Alkaloids

The characteristic furan ring of furoquinoline alkaloids is formed through the oxidative cyclization of a prenyl derivative attached to the quinoline core. This process involves the formation of a hydroxyisopropyldihydrofuran intermediate, followed by the loss of an isopropyl group.[10][11]

Acridine Alkaloids

The biosynthesis of acridine alkaloids is proposed to initiate from the condensation of anthranilic acid with acetate or malonate units, leading to the formation of the characteristic three-ring acridine core.[12]

Unlocking Nature's Secrets: Experimental Protocols

This guide provides detailed methodologies for the extraction and analysis of quinoline compounds, empowering researchers to isolate and study these molecules.

General Protocol for Extraction and Isolation of Quinoline Alkaloids from Plant Material

This protocol outlines a standard acid-base extraction method, a cornerstone technique in alkaloid chemistry.

Methodology:

-

Preparation of Plant Material: The plant material is dried to a constant weight and finely powdered to increase the surface area for extraction.

-

Defatting: A non-polar solvent (e.g., petroleum ether, hexane) is used to remove lipids and waxes.

-

Alkaloid Liberation: The defatted material is treated with an alkaline solution (e.g., ammonium hydroxide) to convert alkaloid salts into their free base form.

-

Extraction: The free bases are extracted using an organic solvent (e.g., chloroform, dichloromethane).

-

Acidic Wash: The organic extract is washed with a dilute acid, which protonates the alkaloids, making them soluble in the aqueous layer and separating them from neutral and acidic impurities.

-

Liberation of Free Bases: The acidic aqueous layer is made basic to precipitate the alkaloid free bases.

-

Final Extraction: The precipitated alkaloids are re-extracted into an organic solvent.

-

Purification: The crude alkaloid extract is further purified using chromatographic techniques.[3]

Microwave-Integrated Extraction and Leaching (MIEL)

A more modern and efficient method, MIEL, significantly reduces extraction time and solvent consumption compared to traditional methods like Soxhlet extraction.[13][14]

Methodology:

The MIEL process involves four main steps, utilizing microwave energy to accelerate the extraction of quinoline alkaloids from the plant matrix. This method has been shown to provide comparable yields to conventional techniques in a fraction of the time.[13][14][15]

Cellular Mechanisms: The Signaling Pathways of Quinolines